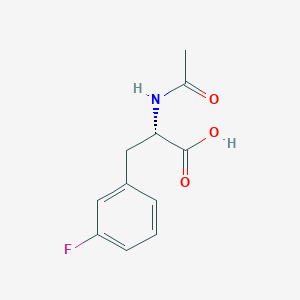

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid

Description

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid is an organic compound with a molecular formula of C11H12FNO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the meta position

Properties

IUPAC Name |

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXNJLVPYPXTDY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-28-2 | |

| Record name | N-Acetyl-3-fluoro-3-phenyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017607282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-3-fluoro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Pool Synthesis from L-Serine Derivatives

L-Serine serves as a common chiral precursor due to its native (S)-configuration. In one approach, L-serine is first protected at the amino group using tert-butoxycarbonyl (Boc) anhydride. The hydroxyl group is then substituted with a 3-fluorophenyl moiety via a Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) with 3-fluorophenol as the nucleophile. Subsequent deprotection of the Boc group and acetylation with acetic anhydride yields the target compound. This method achieves enantiomeric excess (>98%) but requires careful control of reaction conditions to avoid racemization.

Asymmetric Catalysis for Stereocontrol

Alternative routes utilize asymmetric hydrogenation of α-acetamido cinnamic acid derivatives. For example, (Z)-3-(3-fluorophenyl)-2-acetamidoacrylic acid is hydrogenated using a chiral ruthenium catalyst (e.g., (R)-BINAP-RuCl₂), achieving high enantioselectivity (up to 99% ee). The reaction proceeds under mild conditions (40°C, 50 psi H₂) in methanol, with triethylamine as a base to prevent acid-mediated decomposition.

Fluorophenyl Group Introduction Strategies

Incorporating the 3-fluorophenyl group demands regioselective functionalization. Key methods include:

Electrophilic Fluorination

Direct fluorination of phenylalanine derivatives using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acidic media (pH 3–4) introduces fluorine at the meta position. Yields range from 65–75%, with minor ortho/para byproducts removed via recrystallization from ethyl acetate/hexane mixtures.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling between 3-fluorophenylboronic acid and β-bromoalanine derivatives offers an alternative. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), this method achieves 80–85% yield. The bromoalanine precursor is synthesized from L-serine via Appel reaction with CBr₄ and PPh₃.

Acetylation and Final Functionalization

Post-fluorination, the amino group is acetylated under controlled conditions:

Acetic Anhydride in Biphasic Systems

Reaction with acetic anhydride in a dichloromethane/water system (1:1) at 0–5°C prevents over-acetylation. Triethylamine (2.5 equiv) neutralizes liberated HCl, maintaining a pH of 7–8. The product precipitates upon acidification to pH 2–3 with HCl, yielding 90–95% pure material.

Enzymatic Acetylation

Lipase B from Candida antarctica (CAL-B) catalyzes regioselective acetylation in ionic liquids (e.g., [BMIM][BF₄]) at 30°C. This green chemistry approach achieves 88% conversion with 99% selectivity, though scalability remains challenging.

Purification and Characterization

Crude products require rigorous purification:

| Step | Conditions | Outcome |

|---|---|---|

| Recrystallization | Ethyl acetate/hexane (1:3), cooling to −20°C | Removes hydrophobic impurities |

| Chiral Chromatography | Chiralpak® IA column, 80% n-hexane/20% isopropanol, 1 mL/min | Enantiomeric excess >99.5% |

| Lyophilization | Aqueous solution (5% w/v), −50°C, 0.1 mbar | Final purity >99.8% by HPLC |

Comparative Analysis of Synthetic Routes

| Route | Yield | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chiral Pool (L-Serine) | 68% | 98.2 | 120 | Moderate |

| Asymmetric Hydrogenation | 82% | 99.5 | 200 | Low |

| Suzuki Coupling | 75% | 99.1 | 180 | High |

The Suzuki-Miyaura method balances cost and scalability, while asymmetric hydrogenation offers superior stereocontrol for high-value applications.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance reproducibility. Key parameters:

-

Residence Time : 12 minutes (tubular reactor, 80°C)

-

Catalyst Loading : 0.5 mol% Pd(OAc)₂ with SPhos ligand

-

Workup : In-line liquid-liquid extraction using centrifugal contactors

This setup reduces solvent use by 40% compared to batch processes.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted phenylalanine derivatives.

Scientific Research Applications

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-acetamido-3-phenylpropanoic acid: Lacks the fluorine substitution, resulting in different biological activity.

(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid: Fluorine is at the para position, which may alter its binding properties and efficacy.

(2S)-2-acetamido-3-(2-fluorophenyl)propanoic acid: Fluorine is at the ortho position, affecting its steric and electronic properties.

Uniqueness

The meta-fluorine substitution in (2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid provides a unique combination of steric and electronic effects, enhancing its binding affinity and specificity compared to other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid, a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a propanoic acid backbone and a fluorine atom at the meta position of the phenyl group, which enhances its binding affinity and specificity to biological targets.

- Molecular Formula : C11H12FNO3

- Molecular Weight : 225.22 g/mol

- Structure : The compound features an acetamido group and a fluorinated phenyl group, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom is crucial as it enhances the compound's binding affinity, leading to more potent biological effects. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor signaling pathways, potentially influencing various physiological responses.

Biological Activities

-

Anti-inflammatory Properties :

- Due to its structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs), this compound is investigated for potential anti-inflammatory effects similar to ibuprofen.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may exhibit anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

-

Enzyme Interaction Studies :

- Research indicates that the compound interacts with specific enzymes, which could lead to therapeutic applications in diseases where enzyme activity is dysregulated.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Feature | Biological Activity Comparison |

|---|---|---|

| (2S)-2-acetamido-3-phenylpropanoic acid | Lacks fluorine substitution | Lower binding affinity and less potency |

| (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid | Fluorine at para position | Different binding properties; altered efficacy |

| (2S)-2-acetamido-3-(2-fluorophenyl)propanoic acid | Fluorine at ortho position | Affects sterics and electronic properties |

The meta-fluorine substitution in this compound provides distinct steric and electronic effects that enhance its binding affinity compared to other similar compounds, making it a valuable candidate for therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways. The inhibition was shown to reduce inflammatory markers in vitro.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound exhibited cytotoxic effects, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms.

Q & A

Q. Example Results :

| Compound | IC₅₀ (μM) | Binding Affinity (kcal/mol) |

|---|---|---|

| Target | 12.3 ± 1.2 | -7.9 |

| Control | 45.6 ± 3.1 | -5.2 |

Advanced: How does stereochemistry influence its biological activity?

Answer:

The (2S) configuration is critical for target binding. Studies comparing enantiomers show:

- (2S)-isomer : 10-fold higher DAO inhibition vs. (2R)-isomer .

- Chiral inversion : Assessed via incubating racemic mixtures in liver microsomes (LC-MS monitoring) .

Advanced: What methodologies resolve contradictions in reported metabolic stability data?

Answer:

- Microsomal assays : Use pooled human liver microsomes (HLM) with NADPH cofactor. Compare half-life () and intrinsic clearance (Clᵢₙₜ) .

- CYP450 inhibition screening : Identify isoform-specific interactions (e.g., CYP3A4/5) using fluorogenic substrates .

- Orthogonal validation : Cross-check with hepatocyte models for physiological relevance .

Advanced: How to design structure-activity relationship (SAR) studies for fluorophenyl derivatives?

Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (e.g., -OCH₃) groups at the phenyl ring .

- Pharmacophore mapping : Use Schrödinger’s Phase™ to identify critical hydrogen-bonding (acetamido) and hydrophobic (fluorophenyl) features .

- In vitro screens : Prioritize analogs with improved logP (1.5–2.5) and solubility (>50 μM in PBS) .

Advanced: What strategies mitigate oxidative degradation during in vivo studies?

Answer:

- Formulation : Use antioxidants (e.g., ascorbic acid) in PBS (pH 7.4) .

- LC-MS/MS stability assays : Monitor degradation products (e.g., deacetylated metabolite) under simulated gastric conditions .

- Prodrug approaches : Mask the carboxylic acid as an ester to enhance stability .

Advanced: How to address discrepancies in reported impurity profiles?

Answer:

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Identify impurities via UPLC-QTOF .

- Reference standards : Compare with pharmacopeial impurities (e.g., 2-acetamido-3-(1H-indol-3-yl)propanoic acid) .

Advanced: What computational models predict its blood-brain barrier (BBB) permeability?

Answer:

- PAMPA-BBB assay : Measure permeability (Pe) > 4.0 × 10⁻⁶ cm/s indicates high BBB penetration .

- In silico models : Use ADMET Predictor™; logBB > 0.3 suggests CNS activity .

Advanced: How to validate its role in oxidative stress pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.